molecular formula C11H11NO4 B2476722 methyl (1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetate CAS No. 100166-98-1

methyl (1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Cat. No. B2476722
CAS RN: 100166-98-1
M. Wt: 221.212
InChI Key: HJEYAIKFGDYBBP-UHFFFAOYSA-N
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Description

“Methyl (1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetate” is a chemical compound with the linear formula C12H11NO5 . It is also known as "Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate" . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string O=C(C1=CC=CC=C21)N(C2=O)C(CO)C(OC)=O . This representation can be used to generate a 3D structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.368±0.06 g/cm3 (Predicted), a melting point of 113 °C, and a boiling point of 345.7±25.0 °C (Predicted) .

Scientific Research Applications

Methanogenic Pathways Using Stable Carbon Isotopic Signatures

R. Conrad (2005) discusses the quantification of methanogenic pathways, emphasizing the role of acetate (specifically the methyl group) in CH4 production from environmental sites. The study highlights the importance of isotopic signatures in understanding the conversion of acetate methyl to CH4, suggesting a complex interplay of methanogenic processes influenced by various conditions【Conrad, 2005】(https://consensus.app/papers/quantification-methanogenic-pathways-using-carbon-conrad/2738a82de82358369dcd785aa89acc29/?utm_source=chatgpt).

Chemical Communication in Honeybees

M. Trhlin & J. Rajchard (2018) review the chemical communication in honeybees, focusing on the role of pheromones derived from various compounds, including acetates, in maintaining social organization. This study underscores the biochemical intricacies of insect communication and the potential applications of understanding such processes in broader ecological and agricultural contexts【Trhlin & Rajchard, 2018】(https://consensus.app/papers/chemical-communication-honeybee-apis-mellifera-review-trhlin/5d178bbd509b5c0b804611915f1b890b/?utm_source=chatgpt).

Genome-wide DNA Methylation Profiling

Metabolic and Toxicological Aspects of Compounds

Several studies delve into the metabolism and toxicity of various compounds, illustrating the metabolic pathways and potential health impacts of chemical exposures. For example, Cornet & Rogiers (1997) review the metabolism and toxicity of 2-methylpropene (isobutene), a compound used in the synthetic rubber industry, providing insights into the enzymatic processes involved in its metabolism and the importance of understanding such pathways for assessing chemical safety【Cornet & Rogiers, 1997】(https://consensus.app/papers/metabolism-toxicity-2methylpropene-isobutenea-review-cornet/b0413e30cdbd55e2ae44f893a2d63258/?utm_source=chatgpt).

Safety and Hazards

When handling “methyl (1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetate”, it is recommended to wear appropriate protective equipment, such as gloves and goggles . It should be handled in a well-ventilated environment to avoid inhalation . In case of accidental ingestion or contact, medical attention should be sought immediately .

properties

IUPAC Name

methyl 2-(1-hydroxy-3-oxo-1H-isoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-16-9(13)6-12-10(14)7-4-2-3-5-8(7)11(12)15/h2-5,10,14H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEYAIKFGDYBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(C2=CC=CC=C2C1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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